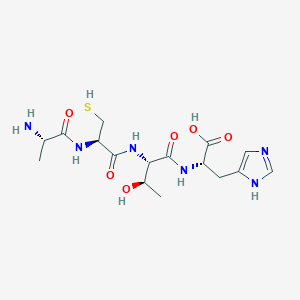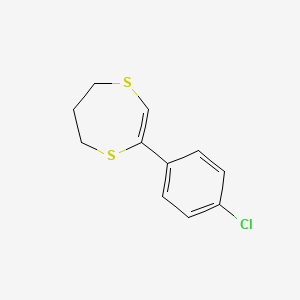
5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” is a chemical compound that belongs to the class of dithiepins These compounds are characterized by a seven-membered ring containing two sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Dithiols: Using dithiols and appropriate halogenated compounds under basic conditions.
Sulfur Insertion: Inserting sulfur atoms into pre-formed carbon rings using sulfurizing agents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
“5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfur atoms to thiols using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or nitration of the aromatic ring using halogenating or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Chlorine, bromine, nitric acid.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Halogenated or Nitrated Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying sulfur-containing compounds’ biological activities.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of “5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dithiane: Another sulfur-containing compound with a six-membered ring.
Thianthrene: A sulfur-containing compound with a different ring structure.
Dibenzothiophene: A sulfur-containing compound with a fused ring system.
Uniqueness
“5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” is unique due to its seven-membered ring structure and the presence of a 4-chlorophenyl group, which may impart distinct chemical and biological properties compared to other sulfur-containing compounds.
Propiedades
Número CAS |
861838-89-3 |
|---|---|
Fórmula molecular |
C11H11ClS2 |
Peso molecular |
242.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-6,7-dihydro-5H-1,4-dithiepine |
InChI |
InChI=1S/C11H11ClS2/c12-10-4-2-9(3-5-10)11-8-13-6-1-7-14-11/h2-5,8H,1,6-7H2 |
Clave InChI |
JHBIKXWZWWVVEN-UHFFFAOYSA-N |
SMILES canónico |
C1CSC=C(SC1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14203234.png)
![N-[(E)-hydrazinylidenemethyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B14203244.png)
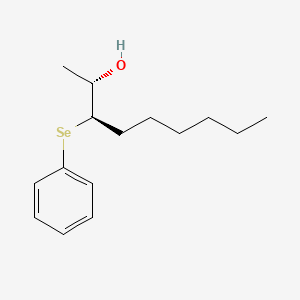



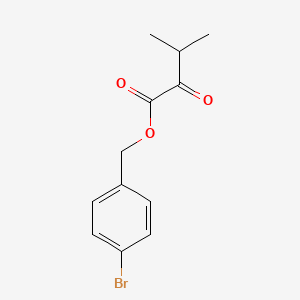
![(4R)-4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14203289.png)
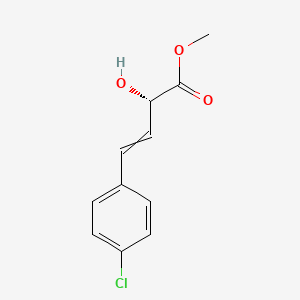
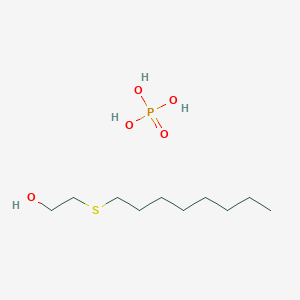
![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)

![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)
